3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
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Overview
Description
3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperidine derivatives . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions typically occur under basic conditions and can yield high selectivity and broad substrate scope .
Industrial Production Methods
Industrial production of piperidine derivatives may involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives can undergo various types of reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, diamines, and various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts . Reaction conditions often involve basic environments and specific temperature and pressure settings to achieve high yields and selectivity .
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Piperidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Studied for their biological activity and potential therapeutic effects.
Medicine: Incorporated into various pharmaceuticals for their pharmacological properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the piperidine derivative .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidine, 3-[5-[(2-methoxyphenyl)methyl]-2-oxazolyl]-, monohydrochloride include other piperidine derivatives such as:
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring.
Spiropiperidines: Piperidine rings fused with other ring systems.
Condensed Piperidines: Piperidine rings condensed with other aromatic or heterocyclic rings.
Piperidinones: Oxidized forms of piperidines.
Uniqueness
The uniqueness of piperidine, 3-[5-[(2-methoxyphenyl)methyl]-2-oxazolyl]-, monohydrochloride lies in its specific structure, which includes a piperidine ring substituted with a 2-oxazolyl group and a 2-methoxyphenylmethyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Biological Activity
3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C16H22Cl2N2O2. Its structure features a piperidine ring, an oxazole ring, and a methoxybenzyl group, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 50 µM over a 72-hour incubation period .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage in cancer cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 50 | Apoptosis induction |
MCF-7 | 0.65 | Activation of p53 and caspase-3 |
HeLa | 2.41 | Cytotoxicity through apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against resistant strains of Gram-positive bacteria .
Case Studies
- Cytotoxic Effects on Breast Cancer Cells : A study focused on the effects of various oxazole derivatives on MDA-MB-231 cells found that compounds similar to this compound significantly reduced cell viability through apoptotic mechanisms .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial potency of piperidine derivatives against clinically isolated resistant strains. The results indicated that certain structural modifications could enhance antibacterial efficacy compared to standard treatments like linezolid .
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13;/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBMXSMHWCQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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